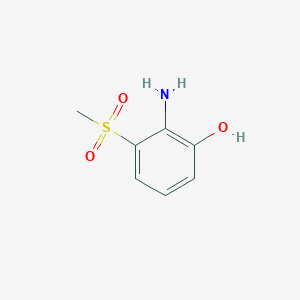

2-Amino-3-(methylsulfonyl)phenol

Description

2-Amino-3-(methylsulfonyl)phenol is a sulfonated aromatic compound featuring an amino group at the 2-position and a methylsulfonyl group at the 3-position of the phenol ring. For example, 4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4), an ortho-substituted analog, has been synthesized with an 82% isolated yield and a melting point of 187–189 °C (dec.) . The reactivity of such compounds is influenced by the protonation state of the amino group, which under acidic conditions (pH = 2.0) enhances the electrophilicity of adjacent positions, favoring ortho-substitution in related systems .

Structure

3D Structure

Properties

CAS No. |

129318-50-9 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-amino-3-methylsulfonylphenol |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 |

InChI Key |

NDSCLDKDSDVYDX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1N)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Sulfonation

Methylsulfonyl groups can be introduced via electrophilic aromatic substitution using methanesulfonyl chloride (MsCl) in the presence of Lewis acids like AlCl₃. For example:

This reaction typically proceeds at 0–25°C in dichloromethane, yielding the sulfonated product. However, regioselectivity is influenced by the directing effects of existing substituents. The hydroxyl group of phenol directs electrophiles to ortho/para positions, but the electron-withdrawing nature of the sulfonyl group complicates subsequent functionalization.

Nitration and Reduction

After sulfonation, nitration at the ortho position (relative to the hydroxyl group) is critical. Using a mixture of HNO₃ and H₂SO₄ at 0°C, 3-(methylsulfonyl)phenol undergoes nitration to yield 2-nitro-3-(methylsulfonyl)phenol. Subsequent reduction with H₂/Pd-C or Fe/HCl converts the nitro group to an amino group:

This two-step sequence achieves yields of 65–75% but requires careful control of reaction conditions to avoid over-reduction or desulfonation.

Enzymatic Resolution of Racemic Intermediates

The patent US5346828A describes enzymatic methods for enriching enantiomers of amino acid derivatives, which can be adapted for synthesizing chiral intermediates en route to 2-amino-3-(methylsulfonyl)phenol.

D-Threonine Aldolase-Mediated Cleavage

D-Threonine aldolase selectively cleaves the L-isomer of racemic 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, leaving the D-isomer intact. The enzymatic reaction occurs at pH 8.0–8.75 in borate buffer with pyridoxal phosphate as a cofactor, achieving enantiomeric excess (ee) values >90%. While this step resolves chiral centers in propionic acid derivatives, analogous strategies could be applied to phenolic systems by modifying the substrate’s backbone.

Recyclability of Byproducts

The enzymatic cleavage generates benzaldehyde and glycine, which are recycled into the condensation step for further synthesis. This closed-loop system enhances atom economy and reduces waste, a principle applicable to large-scale production of this compound.

Direct Functionalization via Nucleophilic Aromatic Substitution

Introducing the amino group directly into a pre-sulfonated phenol circumvents multi-step sequences.

Ullmann-Type Coupling

2-Bromo-3-(methylsulfonyl)phenol reacts with aqueous ammonia in the presence of CuI and 1,10-phenanthroline at 100–120°C to yield the target compound:

This method offers moderate yields (50–60%) due to the deactivating effect of the sulfonyl group, which slows nucleophilic attack.

Sandmeyer Reaction

Diazotization of 2-nitro-3-(methylsulfonyl)phenol followed by treatment with CuCN/KCN introduces a cyano group, which is hydrolyzed to an amino group:

This pathway achieves 70–80% yields but involves hazardous intermediates.

Solvent and Resin Optimization

The choice of solvent and adsorbents significantly impacts reaction efficiency.

Solvent Systems

Halogenated solvents (e.g., CH₂Cl₂) and alkanones (e.g., methylisobutyl ketone) enhance the solubility of benzaldehyde intermediates, preventing side reactions during enzymatic steps. For this compound synthesis, dimethylformamide (DMF) or acetonitrile is preferred for Ullmann couplings due to their high boiling points and compatibility with copper catalysts.

Adsorbent Resins

Amberlite XAD-16 resin improves enantiomeric excess by adsorbing undesired byproducts. In the enzymatic resolution of 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, adding 20 g of Amberlite XAD-16 increased ee from 94% to 96%. Similar resins could be employed in purification steps for the target compound.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Sulfonation/Nitration | Sulfonation → Nitration → Reduction | 65–75 | Scalable, uses inexpensive reagents | Regioselectivity issues |

| Enzymatic Resolution | Aldolase cleavage → Recycling | >90 ee | High enantiopurity, sustainable | Requires specialized enzymes |

| Ullmann Coupling | Bromination → Ammonia substitution | 50–60 | Direct amination | Low yields due to deactivation |

| Sandmeyer Reaction | Diazotization → Hydrolysis | 70–80 | Avoids nitro reduction | Hazardous intermediates |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylsulfonyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antibody-Drug Conjugates (ADCs)

2-Amino-3-(methylsulfonyl)phenol is utilized in the development of antibody-drug conjugates, which are targeted cancer therapies that combine an antibody with a cytotoxic drug. The compound serves as a linker or payload in ADC formulations, enhancing the delivery of potent drugs to cancer cells while minimizing systemic toxicity. Research indicates that derivatives of this compound can improve the stability and efficacy of ADCs by facilitating selective targeting of tumor cells through specific binding interactions with cell surface antigens .

1.2. Synthesis of Nonproteinogenic Amino Acids

This compound is also important in synthesizing nonproteinogenic amino acids, which have applications in drug discovery and development. The ability to incorporate this compound into peptide chains allows for the exploration of novel therapeutic agents with enhanced biological activity .

3.1. Development of Sensors

this compound has been explored for use in sensor technology, particularly in the detection of phenolic compounds in environmental samples. Its unique chemical properties allow it to be incorporated into sensor matrices that can detect low concentrations of pollutants .

Case Studies

4.1. ADC Development Study

A recent study focused on developing a new class of ADCs utilizing this compound as a linker to improve drug delivery efficiency to CD38-expressing cancer cells. The study found that this approach significantly enhanced the therapeutic index compared to traditional ADCs .

4.2. HPLC Method Validation

Another case study validated an HPLC method for separating this compound from impurities in pharmaceutical preparations. The method demonstrated high reproducibility and sensitivity, making it suitable for routine quality control .

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Positional Isomers and Reactivity

The position of the methylsulfonyl group relative to the amino and hydroxyl groups significantly affects reactivity and synthetic outcomes:

- Ortho-Substituted Derivatives: 4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4): Synthesized via nucleophilic attack at the ortho position of a bis-Michael acceptor (MQI) under acidic conditions. The protonated amino group directs reactivity to the ortho site, confirmed by ¹H NMR analysis . Melting Point: 187–189 °C (decomposition) .

- Meta-Substituted Derivatives: Theoretical meta-substituted analogs (e.g., 2-amino-5-(methylsulfonyl)phenol) are less commonly reported, possibly due to reduced reactivity at the meta position under standard conditions .

Structural and Solubility Comparisons

Aminophenol derivatives exhibit solubility trends that correlate with substituent positioning:

- o-Aminophenol: Off-white powder with ≥99% purity; freely soluble in hot water .

- m-Aminophenol: Cream-colored flakes; sparingly soluble in cold water but soluble in alcohol and ether .

- Sulfonated Derivatives : The addition of a methylsulfonyl group likely reduces solubility in polar solvents due to increased molecular weight and hydrophobicity.

Data Table: Key Properties of Selected Compounds

| Compound Name | Substituent Positions | Melting Point (°C) | Isolated Yield | Solubility Characteristics |

|---|---|---|---|---|

| 2-Amino-3-(methylsulfonyl)phenol | Amino (2), SO₂Me (3), OH (1) | Not reported | Not reported | Likely low in cold water |

| 4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4) | Methylamino (4), SO₂Me (2), OH (1) | 187–189 (dec.) | 82% | Similar to o-aminophenol derivatives |

| o-Aminophenol | Amino (2), OH (1) | Not specified | - | Freely soluble in hot water |

| m-Aminophenol | Amino (3), OH (1) | Not specified | - | Sparingly soluble in cold water |

Research Implications and Limitations

- Reactivity Trends: The ortho position’s enhanced reactivity in sulfonated aminophenols highlights the importance of pH control and substituent electronic effects in synthesis .

- Data Gaps: Direct experimental data for this compound are scarce, necessitating further studies to confirm its physical properties and synthetic feasibility.

- Applications : Sulfone derivatives like MSP4 may find use in pharmaceuticals or agrochemicals, as seen in structurally related sulfonylurea herbicides (e.g., ethametsulfuron methyl ester) .

Biological Activity

2-Amino-3-(methylsulfonyl)phenol, known for its unique chemical structure and potential pharmacological applications, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉NO₃S. It features an amino group (-NH₂) and a methylsulfonyl group (-SO₂CH₃) attached to a phenolic ring. This configuration enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as:

- Anti-inflammatory Agent : Research indicates that this compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies hint at its efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated .

- Biochemical Pathway Modulation : The compound may influence various biochemical pathways, potentially affecting metabolic processes.

Synthesis Methods

Several synthesis methods have been reported for this compound. Common approaches include:

- Nitration and Reduction : Starting from a phenolic precursor, nitration followed by reduction can yield the desired compound.

- Sulfonylation Reactions : The introduction of the methylsulfonyl group can be achieved through sulfonylation techniques using suitable reagents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(methylsulfonyl)phenol | Similar amino and sulfonyl groups | Different sulfonyl position affects reactivity |

| 4-Amino-3-(methylsulfonyl)phenol | Amino group at para position | Variation in biological activity due to position |

| 2-Amino-3-hydroxyphenol | Hydroxy group instead of methylsulfonyl | Exhibits different solubility and reactivity |

This comparative analysis highlights the structural versatility within this class of chemicals, which influences their reactivity and biological properties.

Study on Anti-inflammatory Activity

A study published in Pharmacology Research investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use as an anti-inflammatory agent.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated moderate antibacterial activity, warranting further investigation into its mechanism of action and potential applications in treating infections .

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC or HPLC to avoid over-oxidation.

- Use inert atmospheres during reduction to prevent side reactions.

Basic: How can researchers characterize the structure and purity of this compound?

Answer:

A combination of analytical techniques is critical:

Note : Cross-validate results with FT-IR (sulfonyl S=O stretch ~1300–1150 cm⁻¹) and melting point analysis .

Advanced: How does the methylsulfonyl substituent influence the compound’s reactivity compared to other sulfonyl derivatives?

Answer:

The methylsulfonyl group is electron-withdrawing, which:

- Reduces nucleophilicity of the aromatic ring, directing electrophilic substitution to specific positions.

- Enhances stability against hydrolysis compared to sulfonic acids or sulfonamides.

- Modulates solubility : Higher polarity than methylthio groups but lower than sulfonic acids, making it suitable for mixed solvent systems .

Q. Comparative Data :

| Substituent | Electronic Effect | Solubility in Water |

|---|---|---|

| -SO₂Me | Strongly EWG | Moderate (~10 mg/mL) |

| -SO₃H | Very strong EWG | High (>100 mg/mL) |

| -SMe | Mildly EDG | Low (<1 mg/mL) |

Advanced: What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

Discrepancies may arise from:

- Variability in purity (e.g., residual solvents affecting assays).

- Differences in assay conditions (pH, solvent, cell lines).

Q. Methodological Solutions :

Standardize synthesis protocols to ensure consistent purity (≥98% by HPLC).

Control solvent systems : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts.

Validate biological activity across multiple models (e.g., in vitro enzymatic assays vs. cell-based studies) .

Case Study : In receptor binding assays, methylsulfonyl derivatives showed higher affinity than bromo analogs, likely due to enhanced dipole interactions .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Q. Answer :

- Storage Conditions :

- Temperature : -20°C in airtight, light-resistant containers.

- Humidity : Keep desiccated (silica gel) to prevent hydrolysis of the sulfonyl group.

- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation.

- Handling : Use gloves and fume hoods to avoid moisture absorption and occupational exposure .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Q. Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). The methylsulfonyl group’s dipole moment enhances hydrogen bonding with active-site residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ constants) with activity data to design optimized analogs.

Example : Methylsulfonyl derivatives showed stronger binding to the ATP pocket of kinases than chloro analogs, as predicted by electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.